3,4-Dichlorobenzoic acid
CAS No.: 51-44-5
Cat. No.: VC21271947
Molecular Formula: C7H4Cl2O2
Molecular Weight: 191.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51-44-5 |
---|---|
Molecular Formula | C7H4Cl2O2 |
Molecular Weight | 191.01 g/mol |
IUPAC Name | 3,4-dichlorobenzoic acid |
Standard InChI | InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) |
Standard InChI Key | VPHHJAOJUJHJKD-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)O)Cl)Cl |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Cl)Cl |
Introduction
Chemical Identity and Physical Properties
3,4-Dichlorobenzoic acid (CAS No. 51-44-5) is a chlorobenzoic acid characterized by two chlorine substituents at positions 3 and 4 on the benzene ring. It presents as a white to light yellow crystalline powder with a defined molecular structure . The compound has significant importance in various analytical and research applications due to its stable nature and distinctive chemical properties.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 3,4-Dichlorobenzoic Acid
Property | Value |
---|---|
Chemical Formula | C₇H₄Cl₂O₂ |
Molecular Weight | 191.01 g/mol |
Physical Appearance | White to light yellow crystal powder |
Melting Point | 350°C |
Boiling Point | 317.8°C |
CAS Number | 51-44-5 |
Water Hazard Class (WGK) | 1 |
The compound exists primarily as 3,4-dichlorobenzoate (its conjugate base) at physiological pH (7.3), which is an important consideration for biological applications . This conjugate base is formed by deprotonation of the carboxy group of 3,4-dichlorobenzoic acid, resulting in the species with molecular formula C₇H₃Cl₂O₂⁻ .
Synthesis Methods
Several approaches exist for the synthesis of 3,4-dichlorobenzoic acid, with oxidation of corresponding alcohols being a prominent method documented in the literature.
Oxidation of 3,4-Dichlorobenzyl Alcohol
One efficient synthetic route involves the oxidation of 3,4-dichlorobenzyl alcohol using gold nanoclusters on titanium dioxide (Au NCs/TiO₂) as a catalyst. This green chemistry approach yields 3,4-dichlorobenzoic acid with an impressive 96.8% yield .
The reaction conditions include:
-
Catalyst: Au NCs/TiO₂
-
Oxidizing agent: Oxygen
-
Base: Sodium hydroxide in water
-
Temperature: 120°C
-
Pressure: 7500.75 Torr (1.0 MPa)
-
Reaction time: 6 hours
-
Reaction vessel: Autoclave
The general procedure involves:
-
Addition of reactant, catalyst, water, and NaOH to an autoclave reactor
-
Replacement of atmosphere with O₂
-
Heating to desired temperature with stirring
-
Maintaining oxygen pressure at 1.0 MPa during reaction
-
Cooling to ambient temperature after completion
-
Dilution with acetone to dissolve products
-
Separation of catalyst and acidification of filtrate to pH 2.0
-
Analysis by gas chromatography with flame ionization detection
Purification Methods
For laboratory-scale purification, 3,4-dichlorobenzoic acid can be crystallized from:
-
Aqueous ethanol (with charcoal)
-
Acetic acid
Aromatic acid impurities (to <0.05%) can be removed via the (±)-α-methylbenzylamine salt, similar to the method described for 2,4-dichlorobenzoic acid in the literature .
Applications and Uses
3,4-Dichlorobenzoic acid has found numerous applications across different scientific disciplines, particularly in analytical chemistry and plant biology research.
Analytical Chemistry Applications
The compound serves as an important internal standard in the multiresidue analysis of pharmaceuticals and personal care products. Specifically, it has been employed in ultra performance liquid chromatography-positive/negative electrospray tandem mass spectrometry (UPLC-ESI/MS/MS) methods . This application highlights its utility in developing simultaneous multiresidue methods for over 50 compounds, particularly in environmental water analysis .
Additionally, 3,4-dichlorobenzoic acid has been used to study the metabolic fate of 4-chloro-3,5-dinitrobenzoic acid, demonstrating its value in metabolic pathway investigations .
Plant Biology Research
These findings suggest that the flower-inducing effect observed when the compound is added to nutrient solutions may be secondary to the suppression of root elongation, providing valuable insights into plant growth regulation mechanisms .
Biodegradation and Environmental Fate
The environmental persistence and degradation pathways of chlorinated aromatic compounds like 3,4-dichlorobenzoic acid are of significant interest due to potential environmental concerns.
Microbial Degradation
Studies have demonstrated that certain bacterial strains can degrade 3,4-dichlorobenzoic acid. Brevibacterium Group B has been shown to utilize this compound as a growth substrate, with degradation efficiency influenced by various environmental factors .
Table 2: Optimal Conditions for 3,4-Dichlorobenzoic Acid Degradation by Brevibacterium Group B
Parameter | Optimal Condition | Notes |
---|---|---|
Temperature | 37°C | Tested range: 25-42°C |
pH | 8.0 | Alkaline conditions favor degradation |
Substrate Concentration | 1 mM | Higher degradation percentage achieved |
Carbon Starvation | 48 hours | Pre-starved cells showed improved degradation |
Degradation Time | 20 hours | Maximum degradation percentage achieved |
Interestingly, carbon-starved cells demonstrated enhanced degradation capabilities. Cells that were carbon-starved for 48 hours showed better degradation efficiency than those starved for 24 hours or non-starved cells. The adaptation of Brevibacterium Group B cells was identified as a crucial aspect for improved degradation ability .
Metabolic Pathways
The biodegradation pathway for 3,4-dichlorobenzoic acid by Brevibacterium Group B appears to follow a 1,2-dioxygenase activity-dependent-ortho cleavage pathway, which was identified as the only option for this substrate .
In another study, Acinetobacter sp. strain 4-CB1, when grown on 4-chlorobenzoate (4-CB), was found to cometabolize 3,4-dichlorobenzoate (3,4-DCB) to 3-chloro-4-hydroxybenzoate (3-C-4-OHB), which could subsequently be used as a growth substrate. Notably, no cometabolism of 3,4-DCB was observed when this bacterial strain was grown on benzoate, suggesting specificity in the enzymatic pathways involved .
Article No. | Package Quantity | Container | Price (€) |
---|---|---|---|
2KXA.2 | 2 kg | Glass | 278.45 |
2KXA.3 | 5 kg | Glass | 579.45 |
2KXA.4 | 10 kg | Glass | 944.95 |
2KXA.5 | 25 kg | Glass | 1,579.20 |
Bulk quantity discounts are typically available, with prices reducing to €897.70 per pack for orders of 6 or more 10 kg units, and further discounting to €850.46 per pack for orders of 24 or more units .
Commercial preparations generally have a purity specification of ≥95%, making them suitable for most research and analytical applications .
Hazard Type | Classification | Code |
---|---|---|
Skin Corrosion/Irritation | Category 2 | H315 |
Serious Eye Damage/Eye Irritation | Category 2 | H319 |
Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 |
Target Organs | Respiratory system | - |
The compound carries the following hazard statements:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume